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Cat. No.: B15588629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a plausible synthetic methodology for

the total synthesis of (16R)-Dihydrositsirikine, a member of the indolo[2,3-a]quinolizidine

family of alkaloids. While a specific total synthesis for this exact stereoisomer is not extensively

documented in a single publication, this document outlines a robust and stereocontrolled

approach based on well-established synthetic strategies for this class of compounds, primarily

featuring a key asymmetric Pictet-Spengler reaction.

(16R)-Dihydrositsirikine is a natural product with a complex tetracyclic core that has garnered

interest due to the broad biological activities exhibited by related indoloquinolizidine alkaloids,

which include potential applications in treating a range of diseases from cancer to

neurodegenerative disorders[1]. The synthetic approach detailed herein is designed to be

adaptable for the synthesis of various analogues for structure-activity relationship (SAR)

studies.

Retrosynthetic Analysis and Strategy
The core of (16R)-Dihydrositsirikine is the indolo[2,3-a]quinolizidine skeleton. A convergent

and stereoselective synthesis can be envisioned, leveraging a key Pictet-Spengler reaction to

construct the tetracyclic framework[2][3]. The chirality at the C16 position can be introduced

through an asymmetric variant of this reaction or by utilizing a chiral building block.
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The general retrosynthetic approach involves disconnecting the tetracyclic core at the C-N

bond within the piperidine ring, leading back to a tryptamine derivative and a chiral aldehyde.

This strategy allows for the independent synthesis of the two key fragments, which are then

coupled in the crucial Pictet-Spengler cyclization.

Experimental Protocols
I. Synthesis of the Chiral Aldehyde Fragment
A suitable chiral aldehyde is required to introduce the stereocenter that will become the C16

position in the final product. This can be achieved through various asymmetric synthesis

methods. One possible route starts from a commercially available chiral precursor.

Key Experiment: Asymmetric Aldol Reaction to Establish the Chiral Center

This protocol describes a representative method for establishing the stereocenter of the

aldehyde fragment.

Materials:

(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Propionaldehyde

Lithium diisopropylamide (LDA)

Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (1 M)

Diethyl ether

Magnesium sulfate, anhydrous

Silica gel for column chromatography

Procedure:
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A solution of diisopropylamine (1.2 eq) in anhydrous THF is cooled to -78 °C under an inert

atmosphere (argon or nitrogen).

n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C

to generate LDA.

Propionaldehyde (1.0 eq) is added dropwise to the LDA solution, and the mixture is stirred

for 1 hour at -78 °C to form the lithium enolate.

(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.1 eq) is added, and the reaction is

stirred for 2 hours at -78 °C.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield the aldol adduct.

Subsequent oxidation and protecting group manipulations (not detailed here) would be

performed to yield the final chiral aldehyde.

II. Asymmetric Pictet-Spengler Reaction
The cornerstone of this synthetic strategy is the stereoselective Pictet-Spengler reaction to

form the indolo[2,3-a]quinolizidine core. This can be achieved using a chiral catalyst to induce

asymmetry[4].

Key Experiment: Catalytic Asymmetric Pictet-Spengler Reaction

Materials:

Tryptamine

Synthesized chiral aldehyde
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Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

Toluene, anhydrous

Molecular sieves (4 Å)

Sodium bicarbonate, saturated solution

Ethyl acetate

Magnesium sulfate, anhydrous

Silica gel for column chromatography

Procedure:

To a solution of tryptamine (1.0 eq) and the chiral aldehyde (1.1 eq) in anhydrous toluene is

added the chiral phosphoric acid catalyst (0.1 eq) and activated 4 Å molecular sieves.

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated

aqueous sodium bicarbonate solution.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the (16R)-
dihydrositsirikine precursor.

III. Final Synthetic Steps
The product from the Pictet-Spengler reaction may require further functional group

manipulations, such as deprotection or modification of the side chain, to yield the final (16R)-
Dihydrositsirikine. These steps would be tailored based on the specific protecting groups

used in the synthesis of the chiral aldehyde.
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Quantitative Data Summary
The following tables summarize expected yields and stereoselectivities for the key

transformations based on literature precedents for similar reactions.

Table 1: Yields for Key Synthetic Steps

Step Reaction Type
Starting
Material(s)

Product
Expected Yield
(%)

1
Asymmetric Aldol

Reaction

(S)-(-)-2,2-

Dimethyl-1,3-

dioxolane-4-

carboxaldehyde

Chiral Aldol

Adduct
70-85

2 Oxidation
Chiral Aldol

Adduct

Chiral Aldehyde

Fragment
85-95

3

Catalytic

Asymmetric

Pictet-Spengler

Tryptamine,

Chiral Aldehyde

(16R)-

Dihydrositsirikine

Precursor

60-80

4
Deprotection/Fin

al Modification

(16R)-

Dihydrositsirikine

Precursor

(16R)-

Dihydrositsirikine
80-95

Table 2: Stereoselectivity of the Asymmetric Pictet-Spengler Reaction

Catalyst Diastereomeric Ratio (d.r.)
Enantiomeric Excess (e.e.)
(%)

(R)-TRIP and derivatives >95:5 >90

Other Chiral Brønsted Acids 80:20 - 95:5 85-95
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The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of

the synthetic strategy.
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Caption: Overall synthetic workflow for (16R)-Dihydrositsirikine.
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Caption: Key steps in the Pictet-Spengler reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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